molecular formula C22H19N3O5 B11547879 2-methoxy-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide

2-methoxy-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11547879
M. Wt: 405.4 g/mol
InChI Key: FPHOQAGLFVVNSB-OEAKJJBVSA-N
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Description

2-METHOXY-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its potential applications in medicinal chemistry and material science. This compound features a benzohydrazide core with methoxy and nitrophenyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXY-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-methoxybenzohydrazide and 4-[(4-nitrophenyl)methoxy]benzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or sodium methoxide (NaOCH3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with cellular targets, leading to various biological effects. The compound can inhibit the activity of certain enzymes, disrupt cellular signaling pathways, and induce oxidative stress. These actions contribute to its antimicrobial and anticancer properties. The molecular targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling and apoptosis.

Comparison with Similar Compounds

  • 2-METHOXY-N’-[(E)-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE]BENZOHYDRAZIDE
  • 2-METHOXY-N’-[(E)-{4-METHOXY-3-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]PHENYL}METHYLIDENE]BENZOHYDRAZIDE

Uniqueness: The unique combination of methoxy and nitrophenyl groups in 2-METHOXY-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

2-methoxy-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H19N3O5/c1-29-21-5-3-2-4-20(21)22(26)24-23-14-16-8-12-19(13-9-16)30-15-17-6-10-18(11-7-17)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

FPHOQAGLFVVNSB-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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